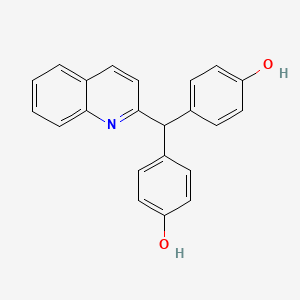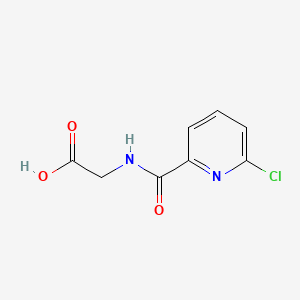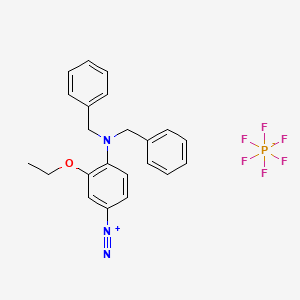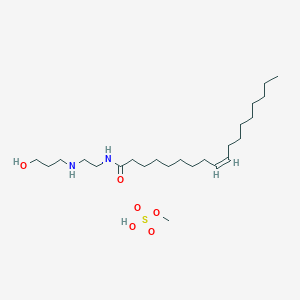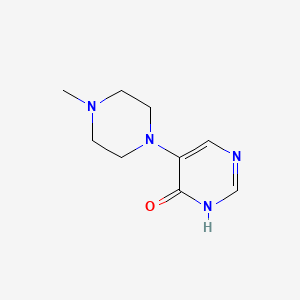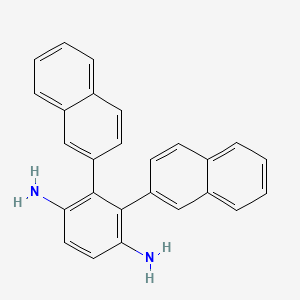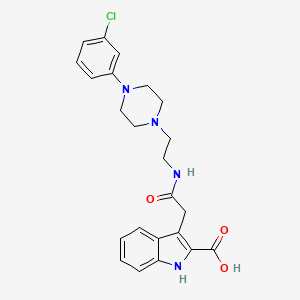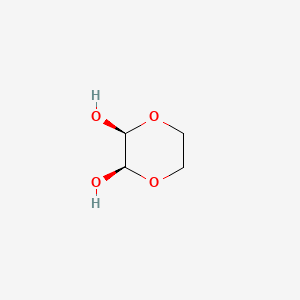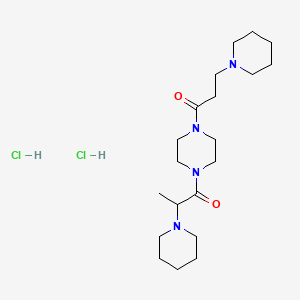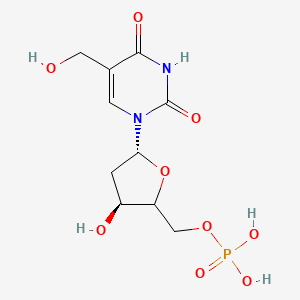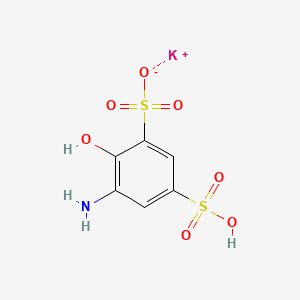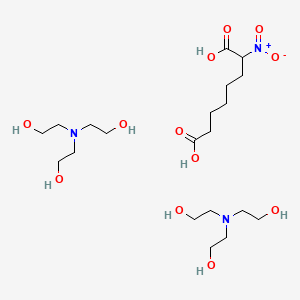
Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium is a chemical compound that belongs to the class of organic magnesium compounds. It is characterized by the presence of two 4-oxo-4H-1-benzopyran-2-carboxylato ligands coordinated to a central magnesium ion. This compound exhibits potential biological activity and is utilized in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst or reagent in organic synthesis reactions, facilitating the formation of various organic compounds.
Biology: The compound exhibits potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include:
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)calcium
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)zinc
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)copper
Uniqueness
What sets bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium apart from similar compounds is its unique coordination with magnesium, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94246-72-7 |
|---|---|
Molecular Formula |
C20H10MgO8 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
magnesium;4-oxochromene-2-carboxylate |
InChI |
InChI=1S/2C10H6O4.Mg/c2*11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;/h2*1-5H,(H,12,13);/q;;+2/p-2 |
InChI Key |
XWAZDAVIEVMSPP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


